molecular formula C8H16N2O2S B169151 3-Piperazin-1-ylthiolane 1,1-dioxide CAS No. 110469-63-1

3-Piperazin-1-ylthiolane 1,1-dioxide

Cat. No. B169151
M. Wt: 204.29 g/mol
InChI Key: CNOXWQHELZMCQH-UHFFFAOYSA-N
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Description

“3-Piperazin-1-ylthiolane 1,1-dioxide” is a chemical compound used in scientific research . It offers diverse applications due to its unique structure, making it valuable for drug development and catalysis studies.


Synthesis Analysis

The synthesis of similar compounds, such as 1,2,3-triazole-piperazin-benzo [b] [1,4]thiazine 1,1-dioxides, involves designing and creating a number of novel derivatives . The compounds are then investigated for their in vitro antibacterial and hemolytic activity .


Molecular Structure Analysis

The molecular structure of “3-Piperazin-1-ylthiolane 1,1-dioxide” is characterized by its unique composition . It is used in various applications due to its unique structure.


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 3-cyanothiete 1,1-dioxide, have been studied . These reactions involve the addition of trimethylsilyl cyanide to readily available ketone .

Scientific Research Applications

Stereodynamic Behavior and Conformational Analysis

  • The stereodynamic behavior of 1,4-bis(trifluoromethylsulfonyl)piperazine and related compounds, including 3-Piperazin-1-ylthiolane 1,1-dioxide, has been studied using low-temperature NMR spectroscopies. These compounds exhibit a mixture of conformers with different orientations of functional groups, influenced by intramolecular interactions (Shainyan et al., 2008).

Reactions with Aliphatic Amines

  • 3-Piperazin-1-ylthiolane 1,1-dioxide reacts with highly basic amines, resulting in the formation of ammonium thiolene nitronates. This is characterized by various spectroscopy methods, revealing insights into the chemical behavior and interactions of this compound (Efremova et al., 2013).

Application in Drug Discovery

  • 3-Piperazin-1-ylthiolane 1,1-dioxide analogs, such as 3-((hetera)cyclobutyl)azetidines, have been synthesized for use as advanced building blocks in drug discovery. These compounds provide a larger size and increased conformational flexibility compared to their parent heterocycles, demonstrating potential utility in lead optimization programs (Feskov et al., 2019).

Use in Carbon Dioxide Capture

  • Piperazine-based compounds, including 3-Piperazin-1-ylthiolane 1,1-dioxide, are studied for their application in post-combustion carbon dioxide capture. Research focuses on improving the absorption capacity of these compounds and their resistance to thermal degradation and oxidation, which is crucial for their effectiveness in CO2 capture processes (Freeman et al., 2010).

Use in Polymeric Materials

  • Piperazine and its derivatives, including 3-Piperazin-1-ylthiolane 1,1-dioxide, are used in the synthesis of polymeric materials. These compounds contribute to the molecular architecture and properties of polymers, such as solubility and molecular weight, demonstrating their versatility in materials science (Hattori & Kinoshita, 1979).

properties

IUPAC Name

3-piperazin-1-ylthiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c11-13(12)6-1-8(7-13)10-4-2-9-3-5-10/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOXWQHELZMCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperazin-1-ylthiolane 1,1-dioxide

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